molecular formula C15H21N5O3S2 B2993524 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide CAS No. 2034489-08-0

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide

Cat. No. B2993524
CAS RN: 2034489-08-0
M. Wt: 383.49
InChI Key: UVWBTIGCNZRYCW-UHFFFAOYSA-N
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Description

The compound “4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms. It also has a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .

Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Research has demonstrated the synthesis of thiophene derivatives through coupling and subsequent reactions to yield a variety of heterocyclic compounds. For instance, the study by Mohareb et al. explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward different nitrogen nucleophiles, leading to the formation of various heterocyclic derivatives, including pyrazole and isoxazole compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This work highlights the versatility of thiophene-based compounds in organic synthesis, potentially relevant to the chemical class of the query compound.

Sulfonyl Pyrazolines and Cyclopropanes Synthesis

Another study conducted by Cruz Cruz et al. focused on the 1,3-dipolar cycloaddition of diazoalkanes to generate sulfonyl pyrazolines and their subsequent transformation into cyclopropanes. This research outlines a method for synthesizing optically pure cyclopropanes, starting from sulfonyl pyrazolines, which could shed light on methodologies for generating structurally complex and biologically relevant molecules (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).

Antimicrobial Activity of Thiophenyl Pyrazoles and Isoxazoles

The antimicrobial properties of various N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides were investigated, demonstrating potential antibacterial and antifungal activities. This study by Sowmya et al. emphasizes the importance of sulfonyl and thiophene moieties in medicinal chemistry for developing new antimicrobial agents (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).

Synthesis of Alkynylpyrazoles

Yoshimatsu et al. described the regio- and stereo-selective addition of diazomethane to enyne sulfones to yield alkynyl-5-phenylsulfonyl-4,5-dihydro-3H-pyrazoles. This work provides insight into synthetic strategies for alkynylpyrazoles, potentially relevant to the synthesis or functionalization of compounds similar to the query chemical (Yoshimatsu, Kawahigashi, Honda, & Kataoka, 1997).

properties

IUPAC Name

4-(1-methylpyrazol-4-yl)sulfonyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S2/c1-18-12-14(11-17-18)25(22,23)20-6-3-5-19(7-8-20)15(21)16-10-13-4-2-9-24-13/h2,4,9,11-12H,3,5-8,10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWBTIGCNZRYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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